molecular formula C6H5ClN2O3 B8444622 1-Carboxymethyl-5-chloropyrimid-2-one

1-Carboxymethyl-5-chloropyrimid-2-one

Cat. No. B8444622
M. Wt: 188.57 g/mol
InChI Key: YYOPRRNXDXJWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04395406

Procedure details

A solution made from 5-chloropyrimid-2-one (0.015 mol), aqueous 0.78 M KOH (45 ml) and chloroacetic acid (0.018 mol) was heated under reflux until the pH had fallen to below 8. The solution was then concentrated to a small volume at reduced pressure. Addition of 1 N HCl (15 ml) caused the product to crystallize; yield 47%, m.p. 186°-188° C. (acetone). (Found: C, 38.35; H, 2.69. Calc. for C6H5ClN2O3 : C, 38.23; H, 2.67).
Quantity
0.015 mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0.018 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.[OH-].[K+].Cl[CH2:12][C:13]([OH:15])=[O:14]>>[C:13]([CH2:12][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8])([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.018 mol
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the pH
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to a small volume at reduced pressure
ADDITION
Type
ADDITION
Details
Addition of 1 N HCl (15 ml)
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CN1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.